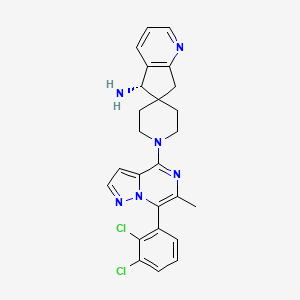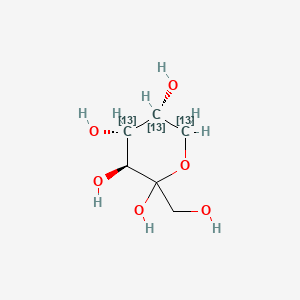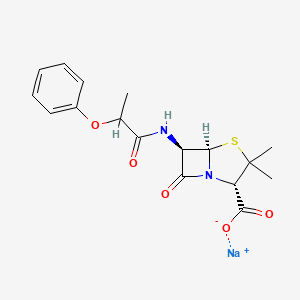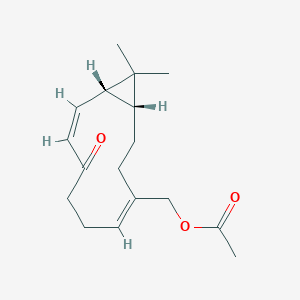
PI5P4Ks-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI5P4Ks-IN-3 is a compound that targets phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), a family of enzymes involved in the regulation of phosphoinositide signaling pathways. These enzymes play a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell survival. This compound has emerged as a promising therapeutic agent, particularly in the context of cancer research, due to its ability to modulate these signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Adjusting reaction parameters such as temperature, pressure, and solvent volume to accommodate larger quantities of reactants.
Process Optimization: Implementing process optimization techniques to improve reaction efficiency and minimize by-products.
Quality Control: Establishing stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
PI5P4Ks-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified analogs of this compound .
Applications De Recherche Scientifique
PI5P4Ks-IN-3 has a wide range of scientific research applications, including:
Mécanisme D'action
PI5P4Ks-IN-3 exerts its effects by inhibiting the activity of PI5P4Ks, which are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI4,5P2). This inhibition disrupts the normal signaling pathways regulated by PI4,5P2, leading to alterations in cellular processes such as membrane trafficking, cytoskeletal organization, and cell survival. The compound’s mechanism of action involves binding to the active site of PI5P4Ks, thereby preventing the phosphorylation of PI5P .
Comparaison Avec Des Composés Similaires
PI5P4Ks-IN-3 can be compared with other similar compounds, such as:
NIH-12848: A selective inhibitor of PI5P4K gamma, which exhibits a non-ATP-competitive, allosteric binding mode.
The uniqueness of this compound lies in its specific targeting of PI5P4Ks and its potential therapeutic applications in cancer treatment, making it a valuable tool for scientific research and drug development .
Propriétés
Formule moléculaire |
C32H31N7O2 |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+ |
Clé InChI |
QSHQSGKUSRNJPU-VMPITWQZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)/C=C/CN(C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


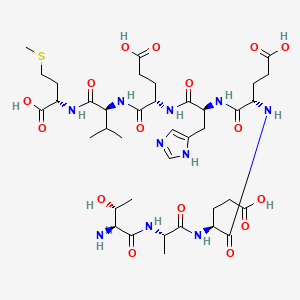
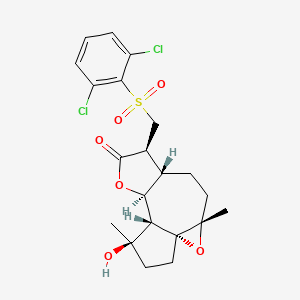
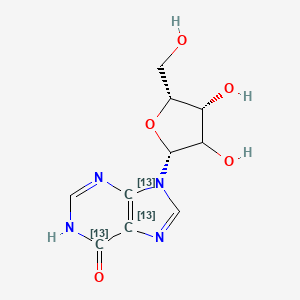
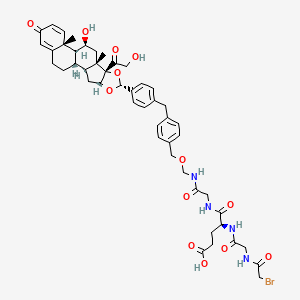
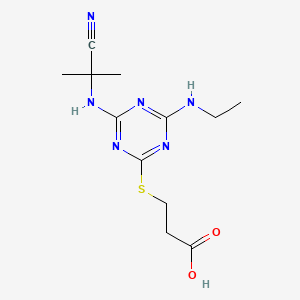

methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
